2-(Acetylthio)ethanesulfonic acid
Overview
Description
2-(Acetylthio)ethanesulfonic acid is a chemical compound with the molecular formula C4H8O4S2. It contains a total of 18 atoms, including 8 hydrogen atoms, 4 carbon atoms, 4 oxygen atoms, and 2 sulfur atoms. This compound is known for its unique structure, which includes both an acetylthio group and a sulfonic acid group.
Mechanism of Action
Target of Action
It’s structurally related to ethanesulfonic acid, which has been found to interact with proteins such as platelet basic protein and phosphonoacetaldehyde hydrolase .
Mode of Action
It’s plausible that the compound interacts with its targets through the acetylthio and sulfonic acid groups, potentially influencing the function of these proteins .
Pharmacokinetics
It’s known that the compound is slightly soluble in dmso and water , which could influence its bioavailability.
Result of Action
Given its potential interaction with proteins, it may influence protein function and cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 2-(Acetylthio)ethanesulfonic acid. For instance, its solubility might be affected by the pH of the environment .
Preparation Methods
The preparation of 2-(Acetylthio)ethanesulfonic acid can be achieved through various synthetic routes. One common method involves the reaction of ethanesulfonic acid with acetic anhydride in the presence of a catalyst. The reaction conditions typically include a temperature range of 0-25°C and a reaction time of about 4 hours . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
2-(Acetylthio)ethanesulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The acetylthio group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include trifluoroacetic acid for oxidation and various reducing agents for reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(Acetylthio)ethanesulfonic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
2-(Acetylthio)ethanesulfonic acid can be compared with other similar compounds, such as:
Mesna (2-mercaptoethanesulfonic acid): Mesna is used as a protective agent in chemotherapy to reduce the harmful effects of certain drugs on the bladder.
Taurine (2-aminoethanesulfonic acid): Taurine is a semi-essential amino acid with various biological functions, including bile salt formation and osmoregulation.
The uniqueness of this compound lies in its specific structure, which combines an acetylthio group with a sulfonic acid group, providing distinct chemical and biological properties .
Properties
IUPAC Name |
2-acetylsulfanylethanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4S2/c1-4(5)9-2-3-10(6,7)8/h2-3H2,1H3,(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KODOIOCJZCCYHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40469910 | |
Record name | 2-(acetylthio)ethanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40469910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69536-71-6 | |
Record name | 2-(Acetylsulfanyl)ethanesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069536716 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(acetylthio)ethanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40469910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(ACETYLSULFANYL)ETHANESULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ8CW74Z78 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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